![molecular formula C6H10ClN3 B569799 (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride CAS No. 1219019-26-7](/img/structure/B569799.png)

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

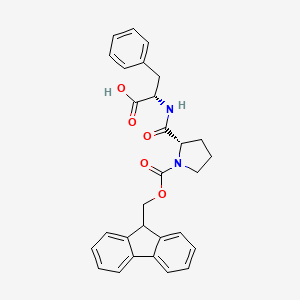

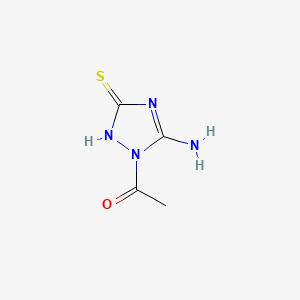

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They have been used in a variety of chemical reactions, including as catalysts and as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Catalyst Development and Reaction Optimization

Recent studies highlight the use of imidazole derivatives in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These catalysts are significant for their potential in organic synthesis, offering insights into the optimization of catalysts for commercial exploitation. The review by Kantam et al. (2013) emphasizes the importance of catalyst optimization in reactions involving aromatic, heterocyclic, and aliphatic amines, including imidazoles, with aryl halides and arylboronic acids (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Corrosion Inhibition

Imidazole derivatives, due to their chemical structure, have been found effective as corrosion inhibitors, especially in the petroleum industry. Their low toxicity, cost-effectiveness, and environmental friendliness make them attractive for protecting metal surfaces against corrosion. Sriplai and Sombatmankhong (2023) provide a comprehensive review of imidazole and its derivatives' effectiveness as corrosion inhibitors, highlighting their synthesis, characterization, and performance evaluations (Sriplai & Sombatmankhong, 2023).

Optical Sensors and Medicinal Chemistry

Imidazole scaffolds are also prominent in the development of optical sensors and medicinal chemistry. Derivatives of imidazole have been utilized as recognition units in the synthesis of optical sensors due to their biological applications. Jindal and Kaur (2021) review various pyrimidine-based optical sensors, underscoring the biological and medicinal applications of these derivatives (Jindal & Kaur, 2021).

Drug Development and Biological Applications

Imidazole rings are key structures in many bioactive molecules with therapeutic applications. Garrido et al. (2021) delve into the medicinal chemistry of imidazo[1,2-b]pyridazine scaffolds, noting their importance in creating molecules with potential therapeutic applications, such as kinase inhibitors (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDEEQXHVJGNL-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2C1=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)